Cas no 27214-74-0 (Peonidin-3-arabinoside)
Peonidin-3-arabinoside Chemical and Physical Properties
Names and Identifiers
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- Peonidin-3-arabinoside
- Peonidin 3-arabinoside chloride
- PEONIDIN-3-O-ARABINOSIDE CHLORIDE(SH)(NEW)
- PEONIDIN 3-ARABINOSIDE
- 27214-74-0
- 2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride
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- Inchi: 1S/C21H20O10/c1-28-16-4-9(2-3-12(16)23)20-17(31-21-19(27)18(26)14(25)8-29-21)7-11-13(24)5-10(22)6-15(11)30-20/h2-7,14,18-19,21,25-27H,8H2,1H3,(H2-,22,23,24)/p+1
- InChI Key: KRUPPTWQKIEURV-UHFFFAOYSA-O
- SMILES: COC1C(O)=CC=C(C2C(OC3C(O)C(O)C(O)CO3)=CC3C(=CC(=CC=3O)O)[O+]=2)C=1
Computed Properties
- Exact Mass: 468.08200
- Monoisotopic Mass: 468.0823246g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 31
- Rotatable Bond Count: 4
- Complexity: 593
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.513
- Topological Polar Surface Area: 150Ų
Experimental Properties
- PSA: 162.21000
- LogP: -1.67190
Peonidin-3-arabinoside Security Information
- Hazard Category Code: 11-23/24/25-39/23/24/25
- Safety Instruction: 16-36/37-45
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Hazardous Material Identification:
Peonidin-3-arabinoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P93360-5mg |
Peonidin-3-arabinoside |
27214-74-0 | 5mg |
¥8828.0 | 2021-09-08 |
Peonidin-3-arabinoside Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on Peonidin-3-arabinoside
Peonidin-3-arabinoside: A Comprehensive Overview
Peonidin-3-arabinoside, identified by the CAS registry number 27214-74-0, is a bioactive compound belonging to the class of anthocyanins, which are naturally occurring pigments responsible for the red, blue, and purple colors in many fruits, vegetables, and flowers. This compound has garnered significant attention in recent years due to its potential health benefits and applications in various fields such as food science, nutrition, and pharmacology.
The chemical structure of Peonidin-3-arabinoside consists of a flavylium ion chromophore, which is a characteristic feature of anthocyanins. The molecule comprises a glycosyl group attached to the aglycone (the non-sugar part) through glycosidic bonds. Specifically, the arabinoside moiety refers to the arabinose sugar attached to the peonidin aglycone. This glycosylation plays a crucial role in stabilizing the molecule and enhancing its bioavailability.
Recent studies have highlighted the antioxidant properties of Peonidin-3-arabinoside, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Oxidative stress is a major contributor to various chronic diseases, including cardiovascular disorders, diabetes, and neurodegenerative conditions. By neutralizing reactive oxygen species (ROS), this compound may help mitigate the damage caused by oxidative stress and promote overall health.
In addition to its antioxidant activity, Peonidin-3-arabinoside has been shown to exhibit anti-inflammatory properties. Chronic inflammation is another underlying factor in many diseases, and reducing inflammation can lead to improved health outcomes. Research indicates that this compound can inhibit pro-inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway, thereby reducing the production of inflammatory cytokines.
The bioavailability of Peonidin-3-arabinoside is an important consideration for its potential therapeutic applications. Studies have demonstrated that this compound can be absorbed in the gastrointestinal tract and circulate in the bloodstream as both free aglycones and glycosides. The presence of the arabinose sugar may enhance its stability during digestion and improve its absorption efficiency.
Peonidin-3-arabinoside is commonly found in various plant sources, including berries, grapes, and other colorful fruits and vegetables. Its presence in these foods contributes not only to their vibrant colors but also to their nutritional value. The compound has been extensively studied for its potential applications in functional foods and nutraceuticals, where it can serve as a natural colorant with added health benefits.
In recent years, there has been growing interest in exploring the pharmacological properties of Peonidin-3-arabinoside. Preclinical studies have shown promising results in animal models of diseases such as obesity, diabetes, and cancer. For instance, research has demonstrated that this compound can improve insulin sensitivity and reduce adiposity in obese mice. Additionally, it has shown potential anticancer activity by inducing apoptosis in cancer cells while sparing healthy cells.
The application of Peonidin-3-arabinoside extends beyond health benefits; it also finds use in cosmetics due to its antioxidant properties. Incorporating this compound into skincare products may help protect the skin from environmental stressors such as UV radiation and pollution, thereby promoting skin health and reducing signs of aging.
In conclusion, Peonidin-3-arabinoside, with its CAS number 27214-74-0, is a versatile compound with a wide range of applications across different industries. Its antioxidant, anti-inflammatory, and bioavailable properties make it a valuable component in functional foods, nutraceuticals, cosmetics, and potential therapeutic agents. As research continues to uncover new insights into its mechanisms of action and efficacy, this compound is poised to play an increasingly important role in promoting human health and well-being.
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